6-bromo-2H-1,3-benzodioxol-4-amine
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Overview
Description
6-Bromo-2H-1,3-benzodioxol-4-amine is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzodioxole ring, which is further substituted with an amine group. It is primarily used in scientific research and exhibits diverse applications in various fields such as drug synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2H-1,3-benzodioxol-4-amine can be synthesized from 1,4-benzodioxane via bromination with bromine in acetic acid . The reaction involves the introduction of a bromine atom into the benzodioxole ring, followed by the substitution of an amine group at the 4-position. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-1,3-benzodioxol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Substitution: Various substituted benzodioxole derivatives.
Oxidation: Quinones and other oxidized products.
Reduction: Amines and other reduced products.
Scientific Research Applications
6-Bromo-2H-1,3-benzodioxol-4-amine is used extensively in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-2H-1,3-benzodioxol-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects . The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
6-Bromo-2H-1,3-benzodioxol-4-amine can be compared with other similar compounds, such as:
6-Chloro-2H-1,3-benzodioxol-4-amine: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-2H-1,3-benzodioxol-4-amine: Similar structure but with a fluorine atom instead of bromine.
6-Iodo-2H-1,3-benzodioxol-4-amine: Similar structure but with an iodine atom instead of bromine.
Properties
IUPAC Name |
6-bromo-1,3-benzodioxol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSVFBOLGCFLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492444-10-7 |
Source
|
Record name | 6-bromo-1,3-dioxaindan-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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